molecular formula C19H18N2O4S B2426365 (E)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one CAS No. 405920-56-1

(E)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one

Cat. No.: B2426365
CAS No.: 405920-56-1
M. Wt: 370.42
InChI Key: BEWNOFBVHCIYOH-SFQUDFHCSA-N
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Description

(E)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one is a useful research compound. Its molecular formula is C19H18N2O4S and its molecular weight is 370.42. The purity is usually 95%.
BenchChem offers high-quality (E)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5E)-5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-23-14-4-2-13(3-5-14)16-7-6-15(25-16)12-17-18(22)20-19(26-17)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWNOFBVHCIYOH-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one is a synthetic organic molecule notable for its complex structure, which incorporates a thiazole ring, a morpholine moiety, and a furan derivative. This unique arrangement of functional groups suggests potential biological activities, particularly in the field of medicinal chemistry.

Structural Features

The compound's structure can be represented as follows:

C18H18N2O3S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This molecular formula indicates the presence of multiple heterocycles that are often associated with diverse biological activities. The thiazole and furan rings are particularly significant due to their established roles in various pharmacological applications.

Anticancer Properties

Research has highlighted the anticancer potential of this compound, particularly against various cancer cell lines. Preliminary studies indicate that it may induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression. The presence of the thiazole and furan moieties is believed to enhance its cytotoxic effects.

In Vitro Studies

In vitro studies have shown that compounds with similar structures can modulate critical pathways involved in cancer cell signaling. For instance, compounds containing the thiazole ring have been documented to exhibit significant cytotoxicity against cancer cells, suggesting that (E)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one may also act as an effective therapeutic agent.

The proposed mechanism of action involves:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Inhibition of Proliferation : It could prevent cancer cells from dividing and growing.
  • Interaction with Enzymes/Receptors : Initial findings suggest interactions with specific enzymes or receptors involved in cancer signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the biological activity of (E)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one, a comparison with structurally similar compounds can be useful:

Compound NameStructure FeaturesBiological Activity
Thiazolidinone DerivativesThiazole ringAnticancer
Furan-Based CompoundsFuran ringAnti-inflammatory
Morpholine DerivativesMorpholine ringDiverse pharmacological effects

This table illustrates how the unique combination of these moieties in (E)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one may enhance its efficacy compared to other similar compounds.

Study 1: Cytotoxicity Against Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that (E)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one exhibited significant cytotoxicity. The compound showed an IC50 value (the concentration required to inhibit cell growth by 50%) comparable to established anticancer agents.

Study 2: Mechanistic Insights

Further research focused on elucidating the mechanism of action. Techniques such as flow cytometry and Western blotting were employed to assess apoptosis markers and signaling pathway alterations. Results indicated activation of caspases and downregulation of anti-apoptotic proteins.

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the methoxy group significantly affected the biological activity. Compounds lacking this group exhibited reduced efficacy, underscoring the importance of specific functional groups in enhancing anticancer properties.

Q & A

Basic: What synthetic strategies are recommended for preparing (E)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Knoevenagel Condensation : React 5-(4-methoxyphenyl)furan-2-carbaldehyde with 2-morpholinothiazol-4(5H)-one under basic conditions (e.g., piperidine or anhydrous sodium acetate in acetic acid) to form the exocyclic double bond .

Purification : Use recrystallization (e.g., ethanol/water mixtures) to isolate the (E)-isomer, as geometric isomers may form during synthesis .

Characterization : Confirm regiochemistry via 1^1H NMR (e.g., coupling constants for olefinic protons) and IR spectroscopy (C=O and C=C stretching frequencies) .

Key Consideration : Optimize reaction time and temperature to minimize byproducts like (Z)-isomers or dimerization .

Advanced: How can crystallographic data resolve ambiguities in structural assignments for this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation:

  • Crystallization : Grow crystals via slow evaporation of a saturated DMSO/ethyl acetate solution .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to determine bond lengths, angles, and the (E)-configuration of the methylene group .
  • Validation : Compare experimental data with computational models (e.g., DFT-optimized geometries) to address discrepancies in spectral assignments .

Example : In a related thiazol-4(5H)-one derivative, SCXRD confirmed the (E)-configuration, with a dihedral angle of 12.5° between the furan and thiazole rings .

Basic: What analytical techniques are essential for characterizing purity and stability?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (acetonitrile/water mobile phase) to quantify purity (>98%) and detect degradation products .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (decomposition onset ~250°C) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 411.1024) .

Note : Monitor photostability via UV-Vis spectroscopy under controlled light exposure .

Advanced: How can computational methods predict biological activity and guide experimental design?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or inflammatory enzymes). Prioritize scaffolds with high binding affinity (ΔG < -8 kcal/mol) .
  • ADMET Prediction : Employ SwissADME to evaluate solubility (LogS ≈ -4.5), blood-brain barrier permeability (BBB score: 0.02), and cytochrome P450 inhibition .
  • Validation : Cross-reference computational results with in vitro assays (e.g., IC50_{50} values against COX-2 or EGFR) .

Case Study : A furan-2(5H)-one analog showed predicted COX-2 inhibition (Ki = 0.3 µM), later validated via ELISA .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

  • Antioxidant Activity : DPPH radical scavenging assay (IC50_{50} determination at 517 nm) .
  • Antimicrobial Screening : Broth microdilution against S. aureus (MIC ≤ 16 µg/mL) and C. albicans .
  • Cytotoxicity : MTT assay on HEK-293 cells (CC50_{50} > 100 µg/mL indicates low toxicity) .

Optimization : Include positive controls (e.g., ascorbic acid for antioxidants) and replicate experiments (n ≥ 3) .

Advanced: How to address contradictions in spectral data (e.g., NMR vs. XRD)?

Methodological Answer:

  • Dynamic Effects : NMR may average signals for flexible moieties (e.g., morpholine ring puckering), while XRD captures static conformations .
  • Solvent Artifacts : Compare NMR in DMSO-d6_6 vs. CDCl3_3; hydrogen bonding in DMSO can shift proton signals .
  • Synchrotron XRD : High-resolution data (≤ 0.8 Å) resolves ambiguities in electron density maps for heteroatoms .

Example : A thiadiazole derivative showed conflicting NOE (NMR) and XRD data due to solvent-induced conformational changes, resolved via variable-temperature NMR .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Storage : Keep in airtight containers at 2–8°C with desiccants to prevent hydrolysis .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure (LD50_{50} data pending; assume toxicity comparable to morpholine derivatives) .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration .

Advanced: How to study environmental fate and degradation pathways?

Methodological Answer:

  • Photolysis : Expose to simulated sunlight (λ = 290–800 nm) in aqueous media; analyze degradation products via LC-MS/MS .
  • Biodegradation : Use OECD 301D test with activated sludge; monitor half-life (t1/2_{1/2} > 60 days suggests persistence) .
  • Ecotoxicity : Daphnia magna acute toxicity (EC50_{50} > 10 mg/L indicates low hazard) .

Framework : Align with INCHEMBIOL guidelines for abiotic/biotic transformation studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.